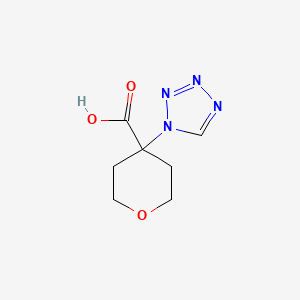
4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid is an organic compound that features a tetrazole ring attached to an oxane (tetrahydropyran) ring with a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid typically involves the formation of the tetrazole ring followed by its attachment to the oxane ring. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . The oxane ring can be introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-throughput synthesis techniques such as microwave-assisted reactions to enhance reaction rates and yields. The use of continuous flow reactors can also be employed to scale up the production while maintaining control over reaction conditions.
化学反应分析
Types of Reactions
4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the carboxylic acid group.
Substitution: The compound can participate in substitution reactions where functional groups on the tetrazole or oxane rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
科学研究应用
4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific properties such as conductivity or catalytic activity.
作用机制
The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing it to bind to enzyme active sites or receptor binding pockets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic acid: This compound also contains a tetrazole ring but is attached to a benzene ring instead of an oxane ring.
5-(4-Carboxyphenyl)-1H-tetrazole: Similar to 4-(1H-tetrazol-5-yl)benzoic acid, this compound features a tetrazole ring attached to a phenyl ring with a carboxylic acid group.
Uniqueness
4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid is unique due to the presence of both a tetrazole ring and an oxane ring in its structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
4-(tetrazol-1-yl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c12-6(13)7(1-3-14-4-2-7)11-5-8-9-10-11/h5H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCQKANVRBTYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














